molecular formula C13H11N3O3 B3174805 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954266-84-3

1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3174805
CAS No.: 954266-84-3
M. Wt: 257.24 g/mol
InChI Key: JYMNBUQRGQERJL-UHFFFAOYSA-N
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Description

1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 954266-84-3) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol . The compound features an ethyl group at the 1-position and a furan-2-yl moiety at the 6-position of the pyrazolo[3,4-b]pyridine core. It is reported to have a purity of 95% and is currently out of stock in major chemical inventories .

Properties

IUPAC Name

1-ethyl-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-16-12-9(7-14-16)8(13(17)18)6-10(15-12)11-4-3-5-19-11/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNBUQRGQERJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954266-84-3
Record name 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity. The choice of solvents, reagents, and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest several biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The furan moiety may enhance the interaction with biological targets, potentially leading to the development of new anticancer drugs.
  • Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory therapies.

Agrochemicals

The compound's unique structure also positions it as a potential agrochemical:

  • Pesticide Development : The ability of pyrazolo derivatives to interact with biological systems suggests potential use in developing new pesticides. Research into the herbicidal and insecticidal properties of related compounds indicates that this compound could be explored for agricultural applications.

Materials Science

In materials science, the compound's properties could be leveraged for creating novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. This aspect is particularly relevant for developing high-performance materials.

Case Study 1: Anticancer Activity

A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of substituents on the pyrazole ring in enhancing activity. The findings suggest that this compound could serve as a lead compound for further optimization in anticancer drug development.

Case Study 2: Agrochemical Applications

Research published in agricultural chemistry journals explored the herbicidal activity of furan-containing compounds. It was found that certain derivatives exhibited effective growth inhibition of common weeds while being less toxic to crops. This opens avenues for developing selective herbicides based on the structure of this compound.

Mechanism of Action

The mechanism of action of 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include inhibition of key enzymes or disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State Purity Solubility
Target Compound (954266-84-3) 1-Ethyl, 6-Furan-2-yl C₁₃H₁₁N₃O₃ 257.25 Solid 95% Not reported
1-([1,1'-Biphenyl]-4-ylmethyl)-6-(furan-2-yl)-3-methyl-... 1-([1,1'-Biphenyl]-4-ylmethyl), 6-Furan-2-yl C₂₇H₂₁N₃O₃ 435.47 Light yellow solid 100% Not reported
6-Phenyl-1-(pyridin-4-ylmethyl)-... (KD = 78 nM) 1-(Pyridin-4-ylmethyl), 6-Phenyl C₂₀H₁₅N₅O₂ 381.37 Solid Not reported Not reported
1-Ethyl-6-phenyl-... (924118-62-7) 1-Ethyl, 6-Phenyl C₁₅H₁₃N₃O₂ 267.28 Solid Not reported Chloroform, Methanol, DMSO
1-(Furan-2-ylmethyl)-6-phenyl-... 1-(Furan-2-ylmethyl), 6-Phenyl C₁₈H₁₃N₃O₃ 319.32 Not reported Not reported Not reported
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-... (1011398-81-4) 3-Cyclopropyl, 1-(4-Fluorophenyl), 6-Methyl C₁₉H₁₆FN₃O₂ 337.36 Solid 95% Not reported

Key Observations :

  • The furan-2-yl moiety at position 6 introduces oxygen-based polarity, contrasting with phenyl (e.g., ) or thiophene (e.g., ) groups, which may alter electronic properties and binding interactions.
  • Molecular Weight : The target compound has the lowest molecular weight (257.25 g/mol) among analogs, which could improve pharmacokinetic (PK) profiles compared to bulkier derivatives like the biphenylmethyl analog (435.47 g/mol) .

Pharmacokinetic (PK) Considerations

  • Polarity and Permeability : Bisubstrate inhibitors (e.g., nucleoside mimics ) suffer from poor PK due to high polarity. The target compound’s smaller size and moderate polarity (from furan) may offer improved cellular permeability compared to polar analogs.
  • Solubility : The 1-ethyl-6-phenyl analog is soluble in DMSO, a trait likely shared by the target compound, facilitating in vitro assays.

Biological Activity

1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 1-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position. Its molecular formula is C13H11N3O3C_{13}H_{11}N_{3}O_{3}, with a molecular weight of approximately 256.26 g/mol. The unique structural aspects contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Common synthetic routes include:

  • Cyclization of Precursors : Using appropriate starting materials to form the pyrazolo[3,4-b]pyridine core.
  • Alkylation Reactions : Introducing the ethyl group via reactions with ethyl halides under basic conditions.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with related compounds reveal insights into SAR:

Compound NameStructural FeaturesBiological Activity
1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridineMethyl group instead of furanAnticancer activity
6-(4-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl substitutionAntimicrobial properties
1-Ethylpyrazolo[3,4-b]pyridinLacks carboxylate groupNeuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated its effects on various cancer cell lines (e.g., HeLa and A549). Results indicated that the compound significantly reduced cell viability with IC50 values in the micromolar range, suggesting potent anticancer properties .
  • Antimicrobial Effects : Another research effort focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, reinforcing its potential as an antimicrobial agent .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research could focus on:

  • Optimization of Derivatives : Modifying structural components to enhance efficacy and selectivity.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic potential.

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS No.Purity (%)Reference
Ethyl ester precursor1171977-38-097
6-Furan-2-yl boronic acid1011398-56-395

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)5–10 mol%+20–30%
Temperature80–100°C+15% (vs. RT)
SolventDMF:Toluene (1:1)Prevents byproducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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